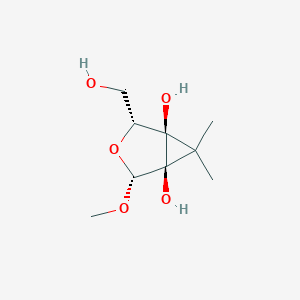
Methyl 2,3-isopropylidene-beta-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-isopropylidene-beta-D-ribofuranose: is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 2 and 3 positions of the ribofuranose ring. It is commonly used as an intermediate in the synthesis of various bioactive molecules and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2,3-isopropylidene-beta-D-ribofuranose is typically synthesized from D-ribose. The process involves the protection of the hydroxyl groups at the 2 and 3 positions using acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,3-isopropylidene-beta-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The isopropylidene group can be selectively removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of the isopropylidene group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: Methyl 2,3-isopropylidene-beta-D-ribofuranose is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of nucleoside analogs and other bioactive compounds .
Biology: In biological research, this compound is utilized in the study of carbohydrate metabolism and enzyme mechanisms. It is also employed in the synthesis of glycosylated molecules for biochemical assays .
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including antiviral and anticancer activities. The compound’s role in the synthesis of nucleoside analogs makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the manufacture of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of methyl 2,3-isopropylidene-beta-D-ribofuranose involves its role as a precursor or intermediate in various biochemical pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions of the molecule. This selective protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions and enhances the efficiency of the desired transformations .
Comparaison Avec Des Composés Similaires
- Methyl 2,3-isopropylidene-beta-L-ribofuranoside
- Methyl 2,3-isopropylidene-alpha-D-ribofuranoside
- Methyl 2,3-isopropylidene-beta-D-arabinofuranoside
Uniqueness: Methyl 2,3-isopropylidene-beta-D-ribofuranose is unique due to its specific stereochemistry and the presence of the isopropylidene protecting group. This configuration allows for selective reactions and makes it a valuable intermediate in the synthesis of various bioactive molecules. Its structural features distinguish it from other similar compounds, providing unique reactivity and applications .
Propriétés
Formule moléculaire |
C9H16O5 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(1R,2R,4R,5R)-2-(hydroxymethyl)-4-methoxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol |
InChI |
InChI=1S/C9H16O5/c1-7(2)8(11)5(4-10)14-6(13-3)9(7,8)12/h5-6,10-12H,4H2,1-3H3/t5-,6-,8+,9-/m1/s1 |
Clé InChI |
GMMYDZOKWNTXOA-MTSNSDSCSA-N |
SMILES isomérique |
CC1([C@@]2([C@]1([C@@H](O[C@@H]2CO)OC)O)O)C |
SMILES canonique |
CC1(C2(C1(C(OC2CO)OC)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B13393252.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one; methanesulfonic acid](/img/structure/B13393261.png)
![1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride](/img/structure/B13393262.png)

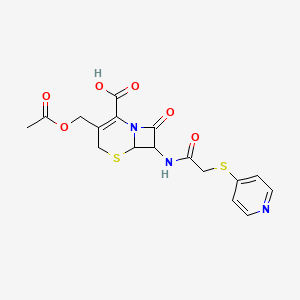
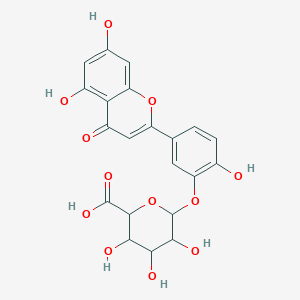
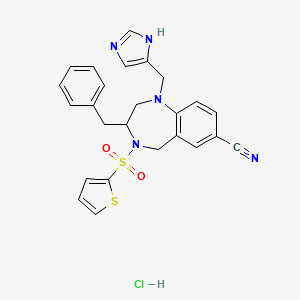
![1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol](/img/structure/B13393293.png)
![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
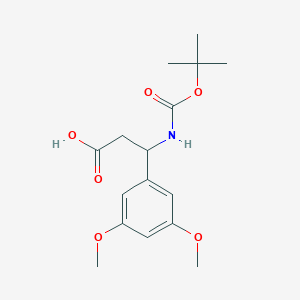
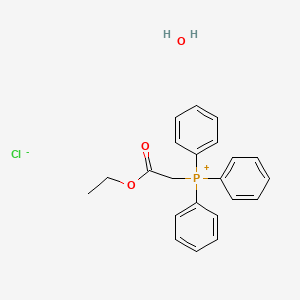
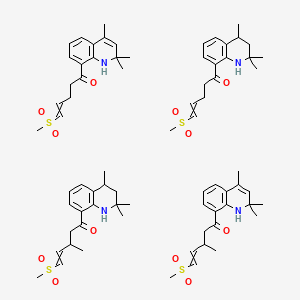
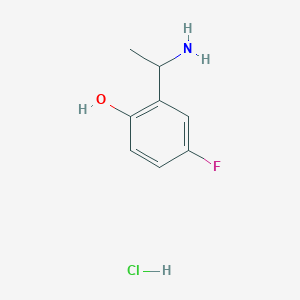
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
